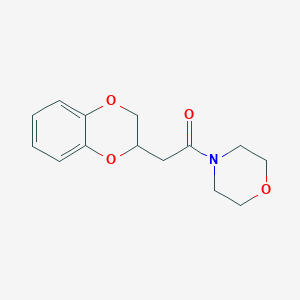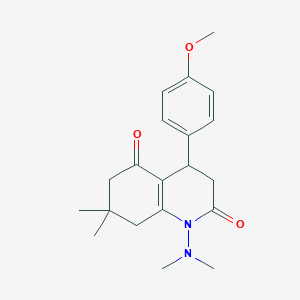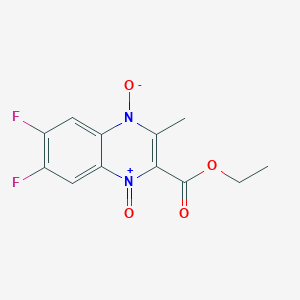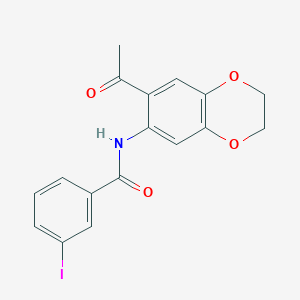![molecular formula C18H19NO2S B11069175 1-[(2E)-3-(phenylsulfonyl)prop-2-en-1-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11069175.png)
1-[(2E)-3-(phenylsulfonyl)prop-2-en-1-yl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPENYL PHENYL SULFONE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a propenyl phenyl sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPENYL PHENYL SULFONE typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Bischler-Napieralski reaction, where an aniline derivative reacts with a ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinoline nucleus.
Introduction of the Propenyl Group: The propenyl group can be introduced via a Heck reaction, where the quinoline derivative is coupled with a propenyl halide in the presence of a palladium catalyst and a base.
Attachment of the Phenyl Sulfone Moiety: The final step involves the sulfonation of the phenyl ring using a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of green solvents can be employed to make the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPENYL PHENYL SULFONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Amines, thiols, and halides in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfone derivatives with additional oxygen functionalities.
Reduction: Sulfide derivatives with reduced sulfur functionalities.
Substitution: Quinoline derivatives with substituted nucleophiles.
Scientific Research Applications
(E)-3-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPENYL PHENYL SULFONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-3-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPENYL PHENYL SULFONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. It may also interact with receptors on cell membranes, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide Derivatives: These compounds share a similar sulfone moiety and have been studied for their biological activities.
Dichloroanilines: These compounds have a similar aromatic structure and are used in the production of dyes and herbicides.
Uniqueness
(E)-3-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPENYL PHENYL SULFONE is unique due to its combination of a quinoline ring with a propenyl phenyl sulfone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19NO2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(E)-3-(benzenesulfonyl)prop-2-enyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H19NO2S/c20-22(21,17-10-2-1-3-11-17)15-7-14-19-13-6-9-16-8-4-5-12-18(16)19/h1-5,7-8,10-12,15H,6,9,13-14H2/b15-7+ |
InChI Key |
OUDRSAHBDZIUFO-VIZOYTHASA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C/C=C/S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC=CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one](/img/structure/B11069097.png)
![N-{4-[1-(2-bromoethyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B11069101.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069107.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11069119.png)

![N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11069146.png)

![N-(4-bromophenyl)-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11069152.png)

![N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B11069162.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(furan-2-ylmethyl)sulfanyl]acetamide](/img/structure/B11069166.png)
![6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B11069167.png)
